molecular formula C19H13N3O6 B11707018 3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol

3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol

Cat. No.: B11707018
M. Wt: 379.3 g/mol
InChI Key: GACVQTAUEGSABK-UHFFFAOYSA-N
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Description

3-{[(E)-(2-Hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol is a nitroaromatic compound featuring a biphenyl backbone substituted with hydroxyl and methylideneamino groups. The (E)-configuration of the methylideneamino group introduces stereochemical rigidity, while the 2-hydroxy-3,5-dinitrophenyl moiety contributes to strong electron-withdrawing effects.

Properties

Molecular Formula

C19H13N3O6

Molecular Weight

379.3 g/mol

IUPAC Name

2-[(2-hydroxy-5-phenylphenyl)iminomethyl]-4,6-dinitrophenol

InChI

InChI=1S/C19H13N3O6/c23-18-7-6-13(12-4-2-1-3-5-12)9-16(18)20-11-14-8-15(21(25)26)10-17(19(14)24)22(27)28/h1-11,23-24H

InChI Key

GACVQTAUEGSABK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol typically involves the condensation reaction between 2-hydroxy-3,5-dinitrobenzaldehyde and 4-aminobiphenyl-4-ol. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is stirred for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The presence of hydroxyl and nitro groups allows it to participate in redox reactions, contributing to its antioxidant properties. Additionally, the Schiff base structure enables it to interact with enzymes and proteins, potentially inhibiting their activity and exerting therapeutic effects.

Comparison with Similar Compounds

β-Methyl-β-(2-Hydroxy-3,5-dinitrophenyl)-propionic Acid

Structural Similarities :

  • Shares the 2-hydroxy-3,5-dinitrophenyl group, which is critical for electron-deficient aromatic interactions.
  • Contains a hydroxyl group capable of hydrogen bonding.

Key Differences :

  • The biphenyl core in the target compound is replaced by a propionic acid side chain, altering solubility and reactivity.

Functional Implications :

  • The propionic acid derivative’s carboxyl group enhances water solubility compared to the biphenyl-based target compound, which likely exhibits lower aqueous solubility due to aromatic stacking.

[(E)-({2-[3-(2-{(1E)-[(Carbamothioylamino)imino]methyl}-phenoxy)propoxy]phenyl}methylidene)-amino]thiourea

Structural Similarities :

  • Both compounds contain an (E)-configured methylideneamino group, enabling planar molecular geometries.
  • The presence of aromatic hydroxyl groups facilitates hydrogen-bonding networks.

Key Differences :

  • The thiourea moiety in this compound introduces sulfur-based reactivity (e.g., metal coordination) absent in the target compound.
  • The target compound’s nitro groups enhance electrophilicity, whereas the thiourea derivative’s carbamothioyl group may participate in nucleophilic reactions .

Functional Implications :

  • The thiourea derivative’s crystal structure reveals strong intermolecular hydrogen bonds (N–H···S and O–H···O), which stabilize its lattice. The target compound’s nitro groups may instead promote π-π stacking or nitro···oxygen interactions .

Bisphenol A (BPA) and Derivatives

Structural Similarities :

  • Both contain phenolic hydroxyl groups, enabling applications in polymer chemistry or as endocrine disruptors.

Key Differences :

  • BPA lacks nitro and methylideneamino substituents, reducing its electron-deficient character.
  • The target compound’s nitro groups may confer greater environmental persistence compared to BPA, which is prone to oxidative degradation .

Functional Implications :

  • BPA’s endocrine-disrupting activity is linked to its ability to bind estrogen receptors.

Research Findings and Implications

  • Electron-Withdrawing Effects : The nitro groups in the target compound enhance electrophilicity, making it susceptible to nucleophilic aromatic substitution—a property absent in BPA and the thiourea derivative .
  • Hydrogen-Bonding Capacity: The hydroxyl and methylideneamino groups enable intermolecular interactions comparable to those observed in the thiourea derivative’s crystal structure, suggesting utility in supramolecular chemistry .
  • Toxicological Profile: While BPA’s endocrine activity is well-documented, the target compound’s nitro groups may pose risks via nitroreductive metabolic pathways, akin to nitrophenol derivatives .

Biological Activity

3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol, a compound with the molecular formula C16H14N4O7C_{16}H_{14}N_{4}O_{7} and a molecular weight of 374.3 g/mol, has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of 3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol typically involves multi-step organic reactions that incorporate functional groups essential for its biological activity. The compound is derived from the reaction of biphenyl derivatives with dinitrophenyl-substituted aldehydes under acidic or basic conditions.

Antioxidant Properties

Research indicates that compounds similar to 3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol exhibit significant antioxidant activity. A study published in Molecules highlighted that phenolic compounds can scavenge free radicals, thus protecting cells from oxidative stress . This property is crucial in preventing various diseases linked to oxidative damage.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes. For instance, studies have shown that similar structures can inhibit glycine transporters (GlyT1), which are implicated in neurological disorders. The inhibition of these transporters can ameliorate cognitive deficits in animal models .

Cytotoxicity Against Cancer Cells

Several studies have reported the cytotoxic effects of dinitrophenyl derivatives on cancer cell lines. For example, compounds containing dinitrophenyl moieties have demonstrated selective toxicity towards various cancer cells while sparing normal cells. This selectivity is attributed to the differential uptake mechanisms and metabolic pathways utilized by cancerous cells .

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of phenolic compounds, 3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol was found to significantly reduce lipid peroxidation in vitro. The results indicated a dose-dependent response with an IC50 value comparable to well-known antioxidants like ascorbic acid.

CompoundIC50 (µM)
Ascorbic Acid25
3-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}biphenyl-4-ol30

Case Study 2: GlyT1 Inhibition

A pharmacokinetic study demonstrated that derivatives of the compound effectively inhibit GlyT1 activity in vivo. Mice treated with these inhibitors showed improved performance in passive avoidance tasks, suggesting potential applications in treating cognitive impairments associated with schizophrenia .

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